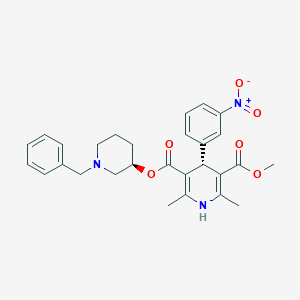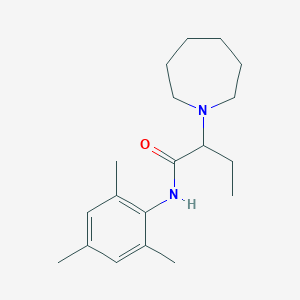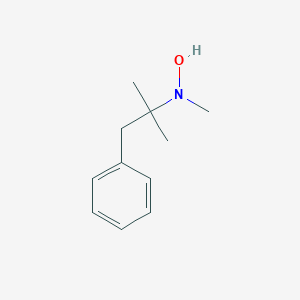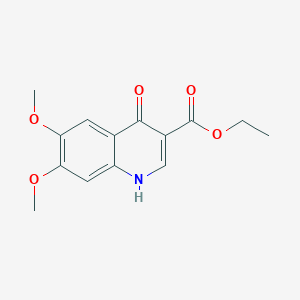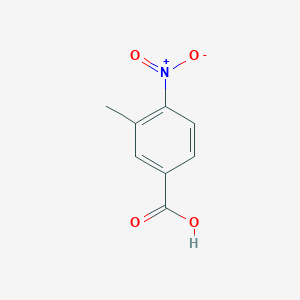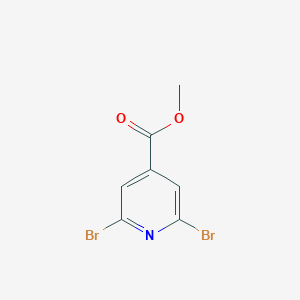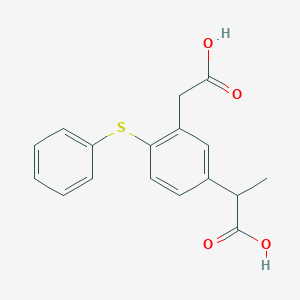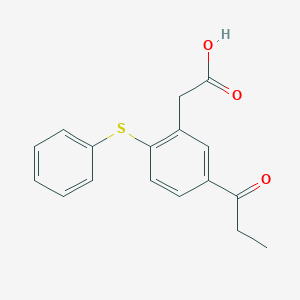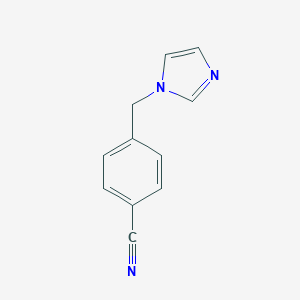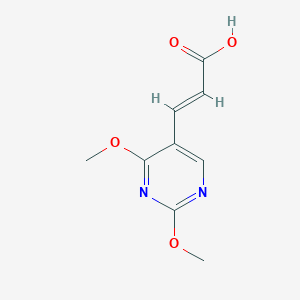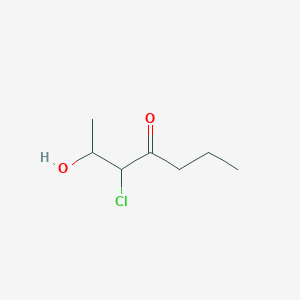
3-Chloro-2-hydroxyheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxyheptan-4-one, also known as chloroacetylacetone, is a chemical compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water and ethanol. This compound is widely used in the synthesis of organic compounds and has a wide range of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-hydroxyheptan-4-one is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups in proteins and DNA. This leads to the inhibition of various cellular processes and ultimately cell death. It has been shown to have cytotoxic effects on various cancer cells and is being studied as a potential anticancer agent.
Effets Biochimiques Et Physiologiques
3-Chloro-2-hydroxyheptan-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects and is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has been shown to have antimicrobial effects and is being studied as a potential treatment for bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-2-hydroxyheptan-4-one has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also relatively stable and has a long shelf life. However, it is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for the use of 3-Chloro-2-hydroxyheptan-4-one in scientific research. It is being studied as a potential anticancer agent and is being tested in various preclinical and clinical trials. It is also being studied for its anti-inflammatory and antimicrobial properties. The synthesis of chiral compounds using 3-Chloro-2-hydroxyheptan-4-one is an area of active research, and new methods are being developed to improve the yield and selectivity of the reaction. It is also being studied for its potential use in catalysis and in the synthesis of materials for electronic and optical applications.
Conclusion:
In conclusion, 3-Chloro-2-hydroxyheptan-4-one is a versatile chemical compound with a wide range of scientific research applications. It is used in the synthesis of various organic compounds and has potential applications in the field of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Méthodes De Synthèse
The synthesis of 3-Chloro-2-hydroxyheptan-4-one involves the reaction of 3-Chloro-2-hydroxyheptan-4-one chloride with acetone in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at low temperatures. The yield of the reaction is high, and the product obtained is pure. The reaction mechanism involves the formation of an intermediate, which is then converted to the final product.
Applications De Recherche Scientifique
3-Chloro-2-hydroxyheptan-4-one is widely used in scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a reagent in the synthesis of heterocyclic compounds. It is used in the synthesis of compounds that have anti-tumor, anti-inflammatory, and antimicrobial properties. It is also used in the preparation of ligands for catalysis and in the synthesis of materials for electronic and optical applications.
Propriétés
Numéro CAS |
118348-54-2 |
|---|---|
Nom du produit |
3-Chloro-2-hydroxyheptan-4-one |
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
3-chloro-2-hydroxyheptan-4-one |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(10)7(8)5(2)9/h5,7,9H,3-4H2,1-2H3 |
Clé InChI |
CQVWHOUBQWPKFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C(C)O)Cl |
SMILES canonique |
CCCC(=O)C(C(C)O)Cl |
Synonymes |
4-Heptanone, 3-chloro-2-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



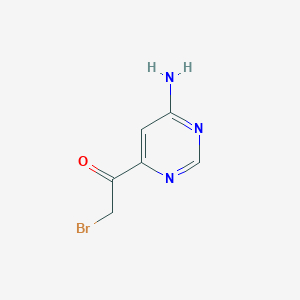
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
